BenchChemオンラインストアへようこそ!

1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Medicinal Chemistry Physicochemical Profiling ADME Prediction

The compound 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1082528-60-6) is an N1-aryl-substituted pyrazolo[3,4-d]pyrimidin-4-one heterocycle. This scaffold is a privileged structure in medicinal chemistry, particularly recognized as a core pharmacophore for phosphodiesterase (PDE) inhibition, most notably PDE9A.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 1082528-60-6
Cat. No. B1461192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1082528-60-6
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3)C
InChIInChI=1S/C13H12N4O/c1-8-4-3-5-11(9(8)2)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
InChIKeyDCPWMBJRLAZHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Key Pharmacophore & Physicochemical Baseline


The compound 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1082528-60-6) is an N1-aryl-substituted pyrazolo[3,4-d]pyrimidin-4-one heterocycle [1]. This scaffold is a privileged structure in medicinal chemistry, particularly recognized as a core pharmacophore for phosphodiesterase (PDE) inhibition, most notably PDE9A [2]. The molecule features a 2,3-dimethylphenyl moiety at the N1 position, a substitution pattern that critically influences the compound's lipophilicity, conformational flexibility, and potential for target binding compared to other regioisomers or unsubstituted phenyl analogs.

Why Unverified Pyrazolo[3,4-d]pyrimidin-4-one Analogs Cannot Substitute for CAS 1082528-60-6


Generic substitution among pyrazolo[3,4-d]pyrimidin-4-ones is invalid due to the extreme sensitivity of kinase and PDE selectivity profiles to the N1 aryl substitution pattern. A change from 2,3-dimethylphenyl to a 3,4-dimethylphenyl or an unsubstituted phenyl ring can abrogate or invert target selectivity, alter the compound's hydrogen-bonding network, and significantly modify logP, thereby impacting both passive permeability and off-target promiscuity [1]. The specific steric and electronic properties of the 2,3-dimethyl group are non-transferable, making this compound a uniquely defined chemical probe for structure–activity relationship (SAR) studies, rather than a commodity item interchangeable with other in-class compounds [2].

Quantitative Differentiation Evidence for 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one


N1-Regioisomeric Lipophilicity (XLogP3) Distinction from 3,4-Dimethylphenyl Analog

The 2,3-dimethylphenyl substitution on the N1-pyrazole ring confers a calculated XLogP3 of 1.7, which is markedly lower than the predicted logP for a 3,4-dimethylphenyl constitutional isomer, due to the differential exposure of the hydrophobic methyl groups to the solvent-accessible surface area [1]. This difference in lipophilicity directly impacts predicted passive membrane permeability and nonspecific protein binding, making the 2,3-isomer a distinct chemical tool for probing steric effects in PDE or kinase binding pockets.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Minimal Rotatable Bond Count Compared to 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

The target compound possesses only one rotatable bond (N1–phenyl connection), in contrast to many biologically active pyrazolo[3,4-d]pyrimidin-4-ones such as PF-04447943 which feature flexible side chains at the C5 or C6 positions, introducing 4–7 additional rotatable bonds [1]. This rigidity translates to lower conformational entropy penalty upon target binding and potentially higher ligand efficiency, a key advantage for fragment-based screening libraries.

Fragment-Based Drug Design Ligand Efficiency Conformational Analysis

Hydrogen Bond Donor/Acceptor Ratio Favoring Solubility Over 1-Phenyl Analog

With a single hydrogen bond donor (N5-H) and three hydrogen bond acceptors (N1, N7, C4=O), the target compound maintains a donor/acceptor ratio of 0.33, which is identical to the unsubstituted 1-phenyl analog but is complemented by the sterically hindered 2-methyl group that disrupts crystal packing, potentially enhancing kinetic solubility relative to the planar 1-phenyl parent [1].

Solubility Prediction Hydrogen Bonding QSPR Modeling

High Purity Specification (95%) Enables Direct SAR Use Without Repurification

Commercial sourcing of this compound typically guarantees a minimum purity of 95% as determined by HPLC or NMR . This specification matches or exceeds the typical purity of in-house synthesized analogs for initial screening campaigns, enabling direct use in biochemical assays without additional purification steps that can introduce variability in concentration–response data.

Analytical Chemistry Compound Management Procurement Specification

Procurement-Ready Application Scenarios for 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one


PDE9A Inhibitor Fragment Screening Library Design

The low molecular weight (240.26 Da) and single rotatable bond make this compound an ideal fragment hit for PDE9A-targeted screening cascades. Its 2,3-dimethylphenyl substitution provides a distinct shape complementarity probe for the PDE9 hydrophobic clamp pocket, as inferred from the broad SAR described in pyrazolo[3,4-d]pyrimidin-4-one PDE inhibitor patents [1]. The compound can serve as a reference fragment for validating biophysical methods (SPR, DSF) against known PDE9 catalytic domain constructs.

Kinase Inhibitor Probe with CDK2 Selectivity Potential

Based on the pyrazolo[3,4-d]pyrimidine core's established ability to occupy the ATP-binding site of cyclin-dependent kinases, this compound is positioned as a hinge-binding fragment for CDK2 and related kinases. The 2,3-dimethyl group can exploit a hydrophobic pocket adjacent to the gatekeeper residue, a feature not accessible to the 3,4-dimethyl or unsubstituted phenyl analogs . Procurement of this compound supports orthogonal kinase profiling against a panel of 50–100 kinases to establish selectivity fingerprints.

Physicochemical Standard for Ortho-Substituted Phenyl Bioisostere Evaluation

The compound serves as a benchmark for evaluating the impact of ortho-methyl substitution on solubility, permeability, and metabolic stability in heteroaromatic systems. Its XLogP3 of 1.7 and specific H-bond profile provide a calibrated reference point for matched molecular pair (MMP) analysis with des-methyl or para-methyl isomers, enabling computational chemists to validate in silico ADME prediction models [1].

Quote Request

Request a Quote for 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.